3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
1267694-91-6 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H10BrNO/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,8-9,12H,4,11H2 |
InChI Key |
GAXYMVNYFVDZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1O)C=C(C=C2)Br)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Historical and Current Approaches to Dihydroindenol Synthesis
The synthesis of dihydroindenols, the core structure of the target molecule, has been approached from several angles, with methods evolving to improve efficiency and yield.
A predominant strategy for synthesizing 2,3-dihydro-1H-inden-1-ols involves a two-step process: the formation of a substituted indanone followed by the reduction of its ketone group. rsc.orgmdpi.com The indanone framework itself can be constructed through various cyclization reactions. organic-chemistry.org Common methods include the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. beilstein-journals.orgnih.gov For instance, benzoic acids can be converted to acyl chlorides, which then react with ethylene (B1197577) to form intermediates that cyclize into 1-indanones. nih.gov
Specifically for the target compound's precursor, a synthetic route to 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one has been detailed. chemicalbook.com This process starts with N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, which is subjected to acidic hydrolysis to remove the acetyl protecting group, yielding the desired amino indanone in high purity and yield. chemicalbook.com
General Synthesis of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one
Starting Material: N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide Reagents: 6 M aqueous hydrochloric acid Conditions: Stirred at 100°C for 1 hour under a nitrogen atmosphere. The solution is then cooled and pH adjusted to 8 with aqueous sodium hydroxide (B78521). Product: 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one Yield: 98% chemicalbook.com
Once the indanone intermediate is obtained, the subsequent step is the reduction of the C1-ketone to a hydroxyl group. This transformation is a classic carbonyl reduction, which can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminium hydride, to yield the final 2,3-dihydro-1H-inden-1-ol structure. wikipedia.orgassets-servd.host
Beyond the standard indanone reduction pathway, several other methods exist for constructing the dihydroindenol skeleton. The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, can be used to form the five-membered ring of the indanone system from chalcone (B49325) precursors. beilstein-journals.orgnih.gov For example, a chalcone can undergo Nazarov cyclization in the presence of trifluoroacetic acid to produce a 1-indanone (B140024), which can then be further modified. beilstein-journals.orgnih.gov
Other modern approaches include palladium-catalyzed carbonylative cyclization of unsaturated aryl halides, which provides good to excellent yields of indanones. organic-chemistry.org Rhodium-catalyzed tandem reactions have also been developed, allowing for the synthesis of 2,3-substituted indanones under mild conditions using water as a solvent. organic-chemistry.org These methods offer alternative pathways that can accommodate a wide range of functional groups and provide access to diverse indan-based structures. mdpi.com
Stereoselective Synthesis of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol and Related Chiral Indanols
The biological activity of molecules like this compound is often dependent on their specific stereochemistry. The compound possesses two stereocenters, making stereoselective synthesis crucial for obtaining enantiomerically pure forms. wikipedia.org
Achieving enantioselectivity in the synthesis of chiral indanols often focuses on the asymmetric reduction of the prochiral indanone precursor. rsc.org This converts the ketone into a chiral alcohol with a specific stereoconfiguration.
One widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source to the ketone. bohrium.combeilstein-journals.org This technique is known for achieving good to excellent enantioselectivity in the reduction of various ketone derivatives, including indanones. bohrium.com
Transition metal-catalyzed transfer hydrogenation is another powerful strategy. wikipedia.org In this approach, a metal catalyst, typically ruthenium or rhodium, is combined with a chiral ligand. wikipedia.org This chiral complex facilitates the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone, inducing asymmetry in the product alcohol. wikipedia.org The choice of the chiral ligand, such as a chiral diamine or amino alcohol, is critical for directing the stereochemical outcome. wikipedia.org
| Catalyst Type | Description | Key Features |
|---|---|---|
| Oxazaborolidine (CBS) Catalysts | Chiral catalysts used with a stoichiometric reducing agent like borane. wikipedia.orgbohrium.com | High enantioselectivity for simple ketones; coordination of the catalyst to the ketone directs the hydride attack. wikipedia.org |
| Transition Metal Catalysts (Ru, Rh, Ir) | Used in catalytic amounts with a chiral ligand for transfer hydrogenation. wikipedia.org | Employs inexpensive reductants (isopropanol, formic acid); high enantioselectivity, especially for chelating substrates. wikipedia.org |
| Chirally Modified Hydrides (LAH, NaBH₄) | Stoichiometric reducing agents modified with chiral ligands like amino alcohols or BINOL. wikipedia.org | Avoids the need for a separate catalyst; the chiral ligand directly controls the stereochemistry of the reduction. wikipedia.org |
When a molecule already contains a stereocenter, subsequent reactions can be influenced to create a second stereocenter in a specific relative orientation, a process known as diastereoselective control. In the synthesis of this compound, if the amino group is introduced stereoselectively first, its stereochemistry can direct the subsequent reduction of the ketone.
Highly diastereoselective multicomponent cascade reactions have been developed for the efficient synthesis of functionalized 1-indanols. nih.gov These reactions can construct the indanol skeleton and introduce multiple substituents with high stereocontrol in a single process. Furthermore, the functionalization of C-H bonds can be directed by existing chiral elements within a molecule, leading to diastereospecific outcomes. bohrium.com For example, the rhodium-catalyzed silylation of a methyl C-H bond has been shown to be diastereospecific when guided by a pre-existing stereocenter in an indane derivative. bohrium.com
Chiral Auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org The conformationally rigid aminoindanol (B8576300) framework itself is a highly effective chiral auxiliary. nih.gov It has been used to direct Diels-Alder reactions and aldol (B89426) condensations with excellent diastereoselectivity. nih.gov For instance, an oxazolidinone derived from aminoindanol can be acylated, and the resulting N-acyl derivative undergoes stereoselective reactions, with the bulky indanol auxiliary blocking one face of the enolate from attack. nih.gov
Biocatalytic approaches offer an environmentally friendly and highly selective alternative for synthesizing chiral compounds. nih.gov Engineered enzymes, developed through directed evolution, can perform transformations with exceptional stereo- and regioselectivity. nih.govyoutube.com For the synthesis of chiral amino compounds, enzymes like transaminases can convert a ketone directly into a chiral amine. youtube.com Additionally, engineered variants of the enzyme tryptophan synthase (TrpB) have been used for the synthesis of non-canonical amino acids, demonstrating the potential for biocatalytic C-N bond formation with amine nucleophiles to create β-substituted amino acids. nih.govwisc.edu Such enzymatic methods could be applied to produce the chiral 3-amino group on the indanone precursor with high enantiopurity. nih.gov
Introduction of the Amino and Bromo Functionalities
The synthesis of this compound requires the strategic introduction of three distinct functionalities onto the indane core: a hydroxyl group at C-1, a bromo group at C-6, and an amino group at C-3. The assembly of this molecule hinges on the careful sequencing of amination, bromination, and reduction reactions.
Strategies for Amination at C-3
The introduction of an amino group at the C-3 position of the indane skeleton, particularly when a carbonyl group is present at C-1, is a significant synthetic challenge. Standard amination methods often favor the more activated C-2 position. However, specific strategies can achieve the desired C-3 functionalization.
One viable approach involves the use of a precursor such as a 3-amino-indan-1-one derivative. The synthesis of chiral 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one has been noted, indicating that methods for C-3 amination on the indanone core exist nih.gov. A potential route to such an intermediate could involve a multi-step sequence starting from a 1,3-indandione, proceeding through a selective reaction at one carbonyl, followed by transformation into an amino group.
Another powerful strategy, demonstrated in related heterocyclic systems, is the stereoselective reduction of a precursor containing a nitrogen functionality. For instance, 3-aminoquinoline-2,4-diones have been stereoselectively reduced using sodium borohydride (NaBH₄) to yield the corresponding cis-3-amino-4-hydroxy-dihydroquinolin-2-ones researchgate.net. This suggests that if a suitable precursor like 6-bromo-3-imino-2,3-dihydro-1H-inden-1-one could be synthesized, its reduction could potentially furnish the desired 3-amino-1-ol product.
Regioselective Bromination at C-6
The introduction of a bromine atom at the C-6 position of the indane aromatic ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For a substrate like 1-indanone, the carbonyl group is a deactivating, meta-directing group. This would direct incoming electrophiles to the C-5 and C-7 positions. However, the fused aliphatic ring influences the electron distribution.
To achieve bromination at the C-6 position, the reaction often starts from 3-(phenyl)propionic acid, which is first cyclized to form 1-indanone beilstein-journals.org. Direct bromination of 1-indanone can lead to a mixture of products. For example, photochemical bromination of indan-1-one derivatives can result in bromination at various positions, including the aliphatic ring tubitak.gov.tr.
A more controlled method involves the bromination of substituted indan-1-ones under specific conditions. For instance, the bromination of 5,6-disubstituted indan-1-ones with bromine (Br₂) in acetic acid or in the presence of a base like potassium hydroxide (KOH) can be highly regioselective, although this is highly dependent on the existing substituents nih.gov. The synthesis of 6-bromo-1-indanone is well-established, and this compound serves as a key, commercially available intermediate for building the target molecule sigmaaldrich.comoakwoodchemical.combldpharm.comtcichemicals.comsigmaaldrich.com. The selectivity for the C-6 position in the synthesis of this precursor is crucial and is often achieved through multi-step syntheses starting from appropriately substituted benzene (B151609) derivatives rather than direct bromination of unsubstituted indanone.
Sequential Functionalization for Target Compound Synthesis
The most logical synthetic pathway to This compound involves a sequential process starting from the readily available 6-bromo-1-indanone sigmaaldrich.comoakwoodchemical.com.
Formation of a C-3 Nitrogen Precursor : The first key transformation is the introduction of a nitrogen-containing functional group at the C-3 position of 6-bromo-1-indanone . This is the most challenging step and is not extensively detailed in the provided literature for this specific substrate. However, drawing parallels from similar syntheses, this could potentially be achieved through reactions like the formation of a 3-oximino or 3-hydrazono derivative from a corresponding diketone, followed by reduction. The existence of (S)-3-Amino-6-bromo-2,3-dihydro-1H-inden-1-one implies that a synthetic route to this key keto-amine intermediate is feasible nih.gov.
Reduction of the Carbonyl Group : Once the 3-amino-6-bromo-1-indanone intermediate is obtained, the final step is the reduction of the C-1 ketone to a hydroxyl group. This transformation is typically accomplished using a mild reducing agent. The stereoselective reduction of 3-aminoquinoline-2,4-diones to the corresponding cis-amino alcohols with NaBH₄ provides a strong precedent for this step researchgate.net. The use of such a hydride reagent would be expected to convert the keto group to the desired alcohol, yielding This compound .
This proposed sequence is summarized below: Step 1: Start with commercially available 6-bromo-1-indanone. Step 2: Introduce a nitrogen functionality at the C-3 position to form 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one. Step 3: Reduce the C-1 ketone to a hydroxyl group to yield the final product.
Derivatization and Further Chemical Transformations of this compound
The bifunctional nature of This compound , possessing both a hydroxyl and an amino group, allows for a wide range of subsequent chemical modifications at these sites.
Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)
The secondary alcohol at the C-1 position is a versatile handle for derivatization. Standard organic transformations can be applied to modify this group, provided the reactivity of the amino group is considered.
Esterification : The hydroxyl group can be readily converted into an ester. This reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. To prevent competing N-acylation, the amino group may require a protecting group.
Etherification : The formation of an ether linkage (O-alkylation) is another common transformation. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a standard method.
Reactions Involving the Amino Group (e.g., Acylation, Alkylation)
The primary amino group at C-3 is a nucleophilic site that can undergo a variety of chemical reactions.
Acylation : The amino group can be acylated to form amides, carbamates, ureas, or sulfonamides. A common example is the protection of the amine with a tert-butoxycarbonyl (Boc) group using Boc-anhydride and a base like DMAP, a strategy employed in the synthesis of related heterocyclic compounds nih.gov.
Alkylation : The amino group can be alkylated using alkyl halides. However, this reaction often leads to a mixture of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, can be used to introduce specific alkyl groups. Furthermore, advanced transition-metal-catalyzed reactions can achieve specific alkylations. For example, palladium-catalyzed enantioselective α-alkenylation of primary amines with vinyl bromides provides a sophisticated route to chiral allylic amines acs.org.
The table below summarizes potential derivatization reactions.
| Reaction Type | Functional Group | Reagent Example(s) | Product Type |
| Esterification | Hydroxyl | Acetyl chloride, Pyridine | Acetate Ester |
| Etherification | Hydroxyl | NaH, Methyl iodide | Methyl Ether |
| Acylation (Amide) | Amino | Benzoyl chloride, Et₃N | Benzamide |
| Acylation (Carbamate) | Amino | Boc-anhydride, DMAP | Boc-protected Amine |
| Alkylation | Amino | Vinyl Bromide, Pd-catalyst | Alkenylamine |
Transformations at the Bromine Atom (e.g., Cross-Coupling Reactions)
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds. While specific examples for this exact substrate are scarce in the literature, the reactivity can be inferred from studies on similar bromo-amino-indanol or other brominated aromatic systems.
Key cross-coupling reactions that could be applied to this molecule include:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromo-indanol with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 6-position of the indane ring. The choice of catalyst, ligand, and base would be crucial to optimize the reaction, especially given the presence of the potentially coordinating amino and hydroxyl groups.
Heck Reaction: The Heck reaction could be employed to introduce alkenyl groups by reacting the bromo-indanol with an alkene under palladium catalysis. This would result in the formation of a new carbon-carbon double bond at the 6-position.
Buchwald-Hartwig Amination: This powerful reaction would enable the synthesis of various N-arylated or N-alkylated derivatives by coupling the bromo-indanol with a primary or secondary amine. This would replace the bromine atom with a new nitrogen-containing substituent.
Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling would be the method of choice. This reaction involves the coupling of the bromo-indanol with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
The successful implementation of these reactions would likely require careful selection of protecting groups for the amino and hydroxyl functionalities to prevent side reactions and catalyst deactivation.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | 3-amino-6-aryl-2,3-dihydro-1H-inden-1-ol |
| Heck | Alkene | 3-amino-6-alkenyl-2,3-dihydro-1H-inden-1-ol |
| Buchwald-Hartwig | Amine | 3-amino-6-(substituted amino)-2,3-dihydro-1H-inden-1-ol |
| Sonogashira | Terminal Alkyne | 3-amino-6-alkynyl-2,3-dihydro-1H-inden-1-ol |
Modifications of the Indane Ring System
Beyond functionalization at the bromine atom, the indane ring system itself can be a target for various chemical modifications. These transformations could alter the core structure of the molecule, leading to novel scaffolds with potentially different biological activities.
Ring Expansion/Contraction: While not commonly reported for this specific system, theoretical possibilities for ring expansion to a dihydronaphthalene or contraction to a benzocyclobutane derivative could be explored under specific reaction conditions, such as through rearrangement reactions.
Functionalization of the Five-Membered Ring: The saturated part of the indane ring could potentially be further functionalized. For instance, oxidation of the secondary alcohol to a ketone would yield the corresponding indanone. The methylene (B1212753) group adjacent to the aromatic ring could also be a site for functionalization through radical or other activation methods, although this would likely be challenging to achieve selectively.
Derivatization of the Amino and Hydroxyl Groups: The existing amino and hydroxyl groups are prime sites for modification. Acylation, alkylation, or sulfonylation of the amino group, and esterification or etherification of the hydroxyl group would yield a library of new derivatives with altered physicochemical properties.
The development of specific protocols for these transformations on this compound would require dedicated synthetic investigation to establish optimal reaction conditions and to fully characterize the resulting products.
Table 2: Potential Modifications of the Indane Ring System and Functional Groups
| Modification Type | Reagent/Condition | Potential Product |
| Oxidation of Alcohol | Oxidizing agent (e.g., PCC, Swern) | 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one |
| N-Acylation | Acyl chloride/anhydride | N-(6-bromo-1-hydroxy-2,3-dihydro-1H-inden-3-yl)amide |
| O-Esterification | Carboxylic acid/anhydride | 3-amino-6-bromo-2,3-dihydro-1H-inden-1-yl ester |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. emory.edu For 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish its stereochemistry.
The initial analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C spectrum reveals the number of unique carbon atoms. However, due to the molecule's complexity, these spectra would exhibit significant signal overlap, necessitating 2D NMR for complete assignment. uoc.gr
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct regions for aromatic protons, and the aliphatic protons of the dihydroindenyl ring system. The protons on the five-membered ring (at C1, C2, and C3) are diastereotopic and will appear as complex multiplets. The ¹³C spectrum, often acquired with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would differentiate between CH, CH₂, and CH₃ (absent in this case) groups.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu A COSY spectrum would be crucial for tracing the proton connectivity within the five-membered ring, establishing the H1-H2-H3 spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom to which it is attached (¹J coupling). sdsu.eduprinceton.edu It allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J). princeton.eduyoutube.com This is vital for assembling the molecular skeleton. For instance, correlations from the proton at C1 (H1) to the aromatic carbons would confirm the fusion of the five-membered and six-membered rings. Correlations from the aromatic protons to C6 would confirm the position of the bromine substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, irrespective of their bonding connections. princeton.edu NOESY is the primary NMR method for determining the relative stereochemistry of the molecule by identifying which protons reside on the same face of the five-membered ring.
A hypothetical table of expected ¹H and ¹³C chemical shifts is presented below.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Hypothetical) |
| C1-H | ~5.2 | ~75 | COSY: H2; HSQC: C1; HMBC: C2, C3, C7a, C3a |
| C2-H₂, H₂' | ~2.0 - 2.5 | ~35 | COSY: H1, H3; HSQC: C2; HMBC: C1, C3, C3a |
| C3-H | ~4.0 | ~58 | COSY: H2; HSQC: C3; HMBC: C2, C3a, C4 |
| C4-H | ~7.5 | ~125 | COSY: H5; HSQC: C4; HMBC: C3, C5, C7a, C6 |
| C5-H | ~7.2 | ~130 | COSY: H4; HSQC: C5; HMBC: C4, C6, C7 |
| C7-H | ~7.4 | ~122 | HSQC: C7; HMBC: C5, C6, C7a, C1 |
| C3a | - | ~45 | HMBC from H1, H2, H3, H4 |
| C6 | - | ~120 | HMBC from H5, H7 |
| C7a | - | ~145 | HMBC from H1, H4, H7 |
| N-H₂ | Broad, variable | - | - |
| O-H | Broad, variable | - | - |
The compound this compound has two stereocenters (C1 and C3), meaning it can exist as two pairs of enantiomers (cis and trans diastereomers).
Relative Configuration: The relative orientation of the hydroxyl and amino groups (either cis or trans) is determined using NOESY. u-tokyo.ac.jp
In the cis isomer , the protons H1 and H3 are on the same face of the five-membered ring. A NOESY experiment would show a cross-peak between H1 and H3, indicating their spatial proximity (typically < 5 Å).
In the trans isomer , H1 and H3 are on opposite faces of the ring, and no NOESY correlation between them would be observed.
Absolute Configuration: Determining the absolute configuration (e.g., (1R, 3S) vs. (1S, 3R)) is not possible with standard NMR techniques alone. libretexts.org This requires either derivatization with a chiral reagent, the use of chiral solvating agents, or correlation with a technique that can determine absolute stereochemistry, such as X-ray crystallography. utsunomiya-u.ac.jp
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. whitman.edu For this compound (C₉H₁₀BrNO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
The most notable feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺˙). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will display two peaks of nearly equal intensity for the molecular ion, one at M⁺˙ and another at [M+2]⁺˙. uni.lunih.gov
Collision-induced dissociation (CID) experiments (MS/MS) would reveal characteristic fragmentation pathways. unito.it Plausible fragmentations include:
Loss of water: [M - H₂O]⁺˙ from the alcohol functional group.
Loss of an amino radical: [M - •NH₂]⁺.
Alpha-cleavage: Cleavage of the C1-C2 or C2-C3 bonds, driven by the stabilization of the resulting cation by the hydroxyl or amino group.
Retro-Diels-Alder (RDA)-type cleavage: While not a classic RDA, cleavage of the five-membered ring can occur.
A table of predicted key ions is provided below.
| Ion Description | Predicted m/z (for ⁷⁹Br) | Fragmentation Pathway |
| [M]⁺˙ | 227.0 | Molecular Ion |
| [M+2]⁺˙ | 229.0 | Molecular Ion with ⁸¹Br |
| [M-H₂O]⁺˙ | 209.0 | Loss of water from the alcohol |
| [M-NH₃]⁺˙ | 210.0 | Loss of ammonia |
| [C₉H₈Br]⁺ | 207.0 | Loss of H₂O and H• |
| [C₈H₇Br]⁺˙ | 194.0 | Cleavage and loss of CH₂NH₂ |
| [C₇H₆Br]⁺ | 181.0 | Aromatic fragment after ring cleavage |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. uni-siegen.de IR and Raman are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. ksu.edu.sa
For this compound, key expected vibrational bands include:
O-H Stretch: A strong, broad absorption band in the IR spectrum around 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol. core.ac.uk
N-H Stretch: Two sharp to medium peaks in the IR spectrum around 3300-3500 cm⁻¹, typical for a primary amine (-NH₂). core.ac.uk
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band in the IR spectrum in the 1050-1250 cm⁻¹ range, corresponding to the alcohol C-O bond.
C-N Stretch: This vibration appears in the 1020-1250 cm⁻¹ region. core.ac.uk
C-Br Stretch: A strong band at low frequency, typically in the 500-650 cm⁻¹ range.
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Primary Technique |
| -OH (Alcohol) | Stretching, H-bonded | 3200 - 3600 | IR (strong, broad) |
| -NH₂ (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | IR (two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850 - 2960 | IR, Raman |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |
| C-O (Alcohol) | Stretching | 1050 - 1250 | IR (strong) |
| C-N (Amine) | Stretching | 1020 - 1250 | IR |
| C-Br | Stretching | 500 - 650 | IR, Raman (strong) |
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry without ambiguity. researchgate.net
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide:
Unambiguous confirmation of the chemical constitution: The precise location of each atom, including the bromine, hydroxyl, and amino groups on the indane framework, would be determined.
Definitive relative stereochemistry: The cis or trans relationship between the substituents at C1 and C3 would be visually and geometrically confirmed.
Absolute configuration: The presence of the bromine atom, a relatively heavy element, allows for the reliable determination of the absolute configuration using anomalous dispersion effects (Flack parameter determination). This would definitively assign the R/S configuration at both C1 and C3.
A successful crystallographic study would yield a set of data similar to the hypothetical parameters in the table below.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| a (Å) | 10.5 | Unit cell dimension |
| b (Å) | 8.2 | Unit cell dimension |
| c (Å) | 12.1 | Unit cell dimension |
| β (°) | 98.5 | Unit cell angle |
| Z | 4 | Number of molecules per unit cell |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Studies of Indenol Derivatives
Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition. nih.gov
While specific docking studies on 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol are not detailed in the available literature, extensive research on related indenol and indole (B1671886) derivatives provides a framework for understanding its potential interactions. thesciencein.orgnih.gov These studies often employ in silico methods to evaluate compounds for properties like drug-likeness and to simulate their binding with various protein targets. thesciencein.org For instance, studies on novel 3a,4-dihydro-3H- thesciencein.orgnih.govtandfonline.comoxazaphospholo[3,4-a]indole-1-oxide derivatives have used computer simulations to investigate their anticancer potential by modeling interactions with the K-Ras oncoprotein, a key target in many cancers. thesciencein.org
Based on studies of analogous structures, several hypothetical protein targets can be considered for this compound. The indole nucleus, structurally related to the indene (B144670) core, is a versatile scaffold found in many therapeutic agents. nih.gov Derivatives have been successfully docked against various protein targets, revealing key binding interactions.
Kinases: Many indenol and indole derivatives are designed as kinase inhibitors. Docking studies on indolone derivatives against the PDK1 receptor have shown strong interactions with critical amino acid residues in the binding site. researchgate.net Similarly, methoxy-substituted indole-curcumin derivatives have been shown to bind strongly to targets like GSK-3β and EGFR. nih.gov
Tubulin: The colchicine-binding site of tubulin is another common target. Studies show that indole-acrylamide derivatives can form stabilizing hydrogen bonds with residues such as βAsn258 and βCys241. nih.gov
Apoptosis Regulators: Dual inhibitors of Bcl-2 and Mcl-1 have been developed from indole derivatives. Docking simulations revealed that these compounds interact with the active sites of these proteins through hydrogen bonds and van der Waals forces. nih.gov
Bromodomains: Indenopyrrol-4-one derivatives have been investigated as inhibitors of the bromodomain-containing protein BRDT, which is a target for cancer therapy and male contraception. tandfonline.com
The binding affinity, a measure of the strength of the interaction, is a key output of docking studies. For a series of 2H-thiopyrano[2,3-b]quinoline derivatives, binding affinities against the CB1a protein ranged from -5.3 to -6.1 kcal/mol. nih.gov A hypothetical docking study of this compound would likely show hydrogen bonding involving its hydroxyl (-OH) and amino (-NH2) groups, with the bromine atom potentially participating in halogen bonds or hydrophobic interactions.
Table 1: Example of Docking Study Results for Related Heterocyclic Compounds
| Compound Class | Protein Target | Key Interacting Residues (Example) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Indole-acrylamide derivatives nih.gov | Tubulin (Colchicine site) | βAsn258, βCys241 | Not specified |
| Indolone derivatives researchgate.net | PDK1 Receptor | Not specified | Not specified |
| Indole derivatives nih.gov | Bcl-2 | Gln96, Phe101 | Not specified (IC50 = 7.63 µM) |
| 2H-thiopyrano[2,3-b]quinolines nih.gov | CB1a | ILE-8, LYS-7, VAL-14 | -5.3 to -6.1 |
This table is illustrative and based on findings for related compound classes, not the specific subject compound.
Before a docking simulation can be performed, the three-dimensional structure of the ligand must be optimized to find its most stable conformation, a process known as energy minimization. For a flexible molecule like this compound, which has a non-aromatic five-membered ring and rotatable bonds in its amino group, multiple low-energy conformations may exist.
Computational programs use force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. The energy minimization algorithm adjusts these coordinates to find a local or global energy minimum. This optimized structure is a more realistic representation of the molecule and is essential for obtaining meaningful results from docking simulations. nih.gov Quantum chemistry methods, such as Density Functional Theory (DFT), can also be used for more accurate geometry optimization. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These methods are used to determine the electronic structure, reactivity, and various properties of molecules with a high degree of accuracy. inovatus.es
The electronic character of a molecule is fundamental to its reactivity. Quantum chemical methods, particularly DFT, are used to calculate the energies and shapes of molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor.
LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For the subject compound, the electron-donating amino group and electron-withdrawing bromine atom would significantly influence the electron distribution across the indenol scaffold, affecting the HOMO and LUMO energies. Electrostatic potential maps can also be generated to visualize electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack) regions of the molecule. researchgate.net
Table 2: Hypothetical Quantum Chemical Descriptors for an Indenol Derivative
| Descriptor | Definition | Hypothetical Value (a.u.) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 | Electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 | Electron-accepting capability |
| HOMO-LUMO Gap | ELUMO - EHOMO | 0.20 | Chemical reactivity and stability |
This table contains hypothetical data for illustrative purposes.
Quantum chemical calculations can simulate various types of spectra, including infrared (IR), UV/Visible, and NMR spectra. This is particularly useful for confirming the identity and structure of a newly synthesized compound. Studies on indenopyrrol-4-one derivatives have demonstrated an excellent agreement between IR vibrational frequencies calculated using DFT (with the B3LYP/6-3lG basis set) and those determined experimentally. tandfonline.com This concordance supports both the reliability of the experimental data and the applicability of the computational model. tandfonline.com Simulating the IR spectrum of this compound would predict characteristic vibrational frequencies for its O-H, N-H, C-Br, and C-N bonds, aiding in its characterization.
Structure-Activity Relationship (SAR) Modeling (Computational Aspects)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), provide models that correlate the physicochemical properties of a set of molecules with their potency.
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D-QSAR models. These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of aligned molecules. The resulting models can produce contour maps that visualize regions where modifying the structure would likely increase or decrease activity. For example, a CoMFA/CoMSIA study on aryloxypropanolamine agonists for the β3-adrenergic receptor yielded robust models that were used to design new derivatives with predicted high potency. mdpi.com
For indenol derivatives, a computational SAR study would involve:
Synthesizing and testing a series of analogs of this compound with varied substituents.
Aligning the 3D structures of these analogs.
Using software to calculate molecular fields and build a statistical model (e.g., using Partial Least Squares).
Validating the model's predictive power.
The resulting SAR model could guide the optimization of the lead compound. For example, it might indicate that adding a bulky group at a specific position on the phenyl ring could enhance binding, or that modifying the amino group could improve selectivity for a particular protein target. researchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₁₀BrNO |
| 3a,4-dihydro-3H- thesciencein.orgnih.govtandfonline.comoxazaphospholo[3,4-a]indole-1-oxide | C₉H₁₀NO₂P |
| Indenopyrrol-4-one | C₁₂H₇NO |
| Indolone | C₈H₇NO |
| 2H-thiopyrano[2,3-b]quinoline | C₁₂H₉NS |
| Aryloxypropanolamine | Varies |
| (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol | C₉H₁₁NO |
| 6-bromo-2,3-dihydro-1H-inden-1-ol | C₉H₉BrO |
| 1H-Inden-1-one, 2,3-dihydro- | C₉H₈O |
| (S)-3-Amino-6-bromo-2,3-dihydro-1H-inden-1-one | C₉H₈BrNO |
| 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one | C₉H₈BrNO |
| (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol | C₉H₉BrO |
| 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride | C₈H₈BrClN₂O |
Biological Activity and Mechanistic Insights Excluding Human Clinical Data
Evaluation in In Vitro Biological Systems and Cell-Based Assays (Non-Human)
The initial assessment of a compound's biological potential typically begins with in vitro studies, which provide a controlled environment to investigate its interactions with biological components.
The inhibition of enzymes is a common mechanism of action for many therapeutic agents. The amino-indanol scaffold has been a key component in the design of enzyme inhibitors. A prominent example is the use of (1S, 2R)-cis-aminoindanol as a crucial ligand for HIV-protease inhibitors, such as Indinavir (Crixivan®). nih.govresearchgate.net The rigid structure of the aminoindanol (B8576300) moiety plays a critical role in its ability to fit into the active site of the HIV protease, leading to potent inhibition. nih.gov
Furthermore, derivatives of amino acids have been shown to inhibit digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase, suggesting potential applications in metabolic disorders. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive or mixed inhibitors. nih.gov The introduction of a bromine atom, as seen in 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol, can influence the electronic and steric properties of the molecule, potentially affecting its enzyme inhibitory activity. mdpi.com
Table 1: Representative Enzyme Inhibition Data for Amino Acid Derivatives This table presents illustrative data for related compounds to demonstrate the concept of enzyme inhibition profiling, as specific data for this compound is not available.
| Compound Class | Target Enzyme | Inhibition Type | IC50 Range (µM) |
| Synthetic Amino Acid Derivatives | Pancreatic Lipase | Competitive/Mixed | 167–1023 nih.gov |
| Synthetic Amino Acid Derivatives | Pancreatic α-amylase | Competitive/Mixed | 162–519 nih.gov |
| Synthetic Amino Acid Derivatives | α-glucosidase | Competitive | 51–353 nih.gov |
| cis-1-Amino-2-indanol Derivatives | HIV Protease | Not specified | Potent Inhibition nih.govtandfonline.com |
IC50: The half maximal inhibitory concentration.
Beyond direct enzyme inhibition, amino-indanol derivatives can modulate various cellular pathways. The metabolism of amino acids and their derivatives is intricately linked to key signaling pathways that control cell growth, proliferation, and immunity, such as the mTOR and GCN2 pathways. nih.govnih.gov For example, some amino acid derivatives can influence the production of signaling molecules like nitric oxide (NO) and affect the activity of immune cells. nih.gov
Studies on other indanone derivatives have shown their ability to impact pathways involved in inflammation and cancer. For example, certain arylidene indanones have been found to inhibit the transcriptional activity of NF-κB, a key regulator of the inflammatory response. mdpi.com
Studies in Non-Human Organismal Models (Pre-clinical, conceptual)
Pre-clinical studies in non-human organisms are essential to understand the potential in vivo effects of a compound. While specific in vivo studies for this compound are not documented, research on related aminoindane derivatives has demonstrated a range of biological activities in animal models. These activities include antibacterial, antiviral, anti-apoptotic, antipyretic, analgesic, anticonvulsant, and antiparkinsonian effects. researchgate.net For instance, certain aminoindane derivatives have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii in antibacterial assays. researchgate.net
Investigation of Molecular Targets and Pathways
The identification of specific molecular targets is crucial for understanding a compound's mechanism of action. For the amino-indanol class, a primary and well-established target is the HIV protease. nih.govresearchgate.net The rigid, planar, and π-conjugated structure of the indanol core makes it an attractive building block for designing molecules that can interact with specific binding pockets in proteins. researchgate.net
Other potential molecular targets for this class of compounds could include various enzymes involved in metabolic pathways, as suggested by studies on synthetic amino acid derivatives. nih.gov The ability of some indanone derivatives to inhibit acetylcholinesterase (AChE) highlights another potential target, with implications for neurodegenerative diseases. nih.gov The specific molecular targets of this compound remain to be elucidated through dedicated research.
Structure-Activity Relationships (SAR) Based on Biological Data
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the amino-indanol scaffold, several key SAR features have been identified.
The conformational rigidity of the indane ring system is a critical determinant of biological activity, often leading to higher selectivity compared to more flexible analogs like phenylglycinol. nih.gov The stereochemistry of the amino and hydroxyl groups is also crucial, as demonstrated by the specific stereoisomer of amino-indanol used in the synthesis of Indinavir. researchgate.net
Modifications to the aromatic ring and other substituents can significantly impact activity. For instance, in a series of indazole derivatives, fluoro substitution at the ortho position of the benzene (B151609) ring was found to be crucial for inhibitory activity against HIF-1 transcriptional activity. nih.gov The nature and position of substituents on the indanone ring can also influence antibacterial activity. researchgate.net The presence of a bromine atom on the aromatic ring of this compound is expected to significantly alter its lipophilicity and electronic properties, which in turn would affect its binding to biological targets. mdpi.com
Table 2: Structure-Activity Relationship Insights for Indole-Based Compounds This table illustrates SAR principles from related indole (B1671886) compounds, as specific SAR data for this compound is not available.
| Structural Variation | Impact on Activity | Reference |
| Linkage between indole rings | Altered linkage (5-6', 6-5', 5-5') reduced binding affinity and antiviral activity compared to 6-6' linkage. | nih.gov |
| Substitutions on the indole ring | Variations in shape, charge, and hydrophobic surface area through substitutions led to changes in biological activity. | nih.gov |
Applications As a Chemical Scaffold and Advanced Materials Precursor
Role of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol as a Synthetic Intermediate
The strategic placement of the bromo, amino, and hydroxyl groups on the indane framework allows for a wide array of chemical transformations, positioning this compound as a versatile synthetic intermediate. The bromine atom, in particular, serves as a key functional handle for introducing further molecular complexity through various coupling reactions.
Researchers have utilized related aminoindanols as precursors in the synthesis of more complex molecules. For instance, the core aminoindanol (B8576300) structure can be derived from corresponding indanones. The synthesis of related chiral cis-1-amino-2-indanol ligands often starts from 1-indanone (B140024) derivatives, highlighting the importance of the indane framework in building chiral environments for asymmetric reactions. beilstein-journals.org The amino and hydroxyl groups can be protected or activated to participate in a variety of reactions, including amidation, esterification, and the formation of heterocyclic rings.
The bromo-substituent on the aromatic ring offers a site for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This capability allows for the attachment of diverse aryl, alkyl, or vinyl groups, significantly expanding the structural diversity of molecules that can be synthesized from this single precursor.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents & Conditions | Resulting Functional Group/Structure |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl structure |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne structure |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Di-arylamine or Alkyl-arylamine |
| N-Acylation | Acyl chloride or anhydride (B1165640), Base | Amide |
| O-Alkylation | Alkyl halide, Base | Ether |
Potential as a Pharmacophore in Lead Compound Identification (Conceptual)
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold possesses several features that make it an attractive starting point for the design of new bioactive compounds. pharmacophorejournal.com
The key pharmacophoric elements include:
A Hydrogen Bond Donor: The primary amine and hydroxyl groups can act as hydrogen bond donors.
A Hydrogen Bond Acceptor: The hydroxyl group can also act as a hydrogen bond acceptor.
Aromatic/Hydrophobic Region: The indane ring system provides a rigid, hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with protein targets. researchgate.net
Halogen Atom: The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction that can contribute to binding affinity and selectivity.
The stereochemistry of the amino and hydroxyl groups is critical. The fixed spatial arrangement of these functional groups can be exploited to achieve selective binding to chiral pockets in enzymes or receptors. The indane scaffold is found in various biologically active molecules, and its derivatives have been investigated for a range of therapeutic applications. The presence of the bromine atom can also enhance the lipophilicity of a potential drug candidate, which can influence its pharmacokinetic properties. mdpi.com While direct studies on this specific molecule are limited, the broader class of aminoindanols has shown significant biological relevance.
Development of Probes for Chemical Biology Studies
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The structure of this compound makes it a suitable core for the development of such probes. The primary amino group is a particularly useful site for modification. It can be readily derivatized with reporter tags such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-crosslinkers (to identify binding partners). chemikailproteomics.com
For example, the amine could be acylated with a linker attached to a fluorescent dye like fluorescein (B123965) or rhodamine. The resulting fluorescent probe could then be used in cell-based assays to visualize the subcellular localization of its target protein. Similarly, attachment of a biotin tag would allow for the isolation and identification of binding partners from cell lysates using streptavidin-coated beads. The bromine atom provides another site for modification, potentially through cross-coupling reactions, to attach different functionalities without disturbing the crucial amino and hydroxyl groups.
Utilization in Catalyst Design or Chiral Ligand Synthesis
Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis. semanticscholar.org They are known to form stable complexes with a variety of metals, creating a chiral environment that can induce high enantioselectivity in chemical reactions. mdpi.comresearchgate.net The cis-1,2-aminoindanol scaffold, a close relative of the target molecule, is a well-established component of ligands for processes like asymmetric reduction of ketones and asymmetric alkylation of aldehydes. researchgate.net
The this compound molecule can serve as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. The rigid indane backbone restricts conformational flexibility, which is often beneficial for achieving high levels of stereocontrol. The bromine substituent could potentially modulate the electronic properties of the ligand, thereby influencing the reactivity and selectivity of the corresponding metal catalyst. These ligands can be used in the synthesis of tailor-made amino acids and other valuable chiral compounds. nih.gov
Table 2: Potential Catalytic Applications of Ligands Derived from this compound
| Asymmetric Reaction | Metal Catalyst | Typical Substrate | Chiral Product |
| Ketone Reduction | Borane (B79455) (with oxazaborolidine) | Prochiral ketones | Chiral secondary alcohols |
| Diethylzinc Addition | Zn(II) | Aldehydes | Chiral secondary alcohols |
| Henry (Nitroaldol) Reaction | Cu(II) | Aldehydes, Nitroalkanes | Chiral nitroalcohols |
| Transfer Hydrogenation | Ru(II), Rh(III), Ir(III) | Ketones, Imines | Chiral alcohols, Chiral amines |
The development of new chiral ligands is a continuous effort in chemical synthesis, and scaffolds like this compound offer a promising platform for designing novel and effective catalysts for asymmetric transformations. researchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol and its analogs is likely to focus on the development of stereoselective and environmentally benign methodologies. Current synthetic approaches to related amino-indanols often involve multi-step processes that may generate significant waste. tandfonline.commdpi.com Emerging research is anticipated to concentrate on catalytic asymmetric methods to control the stereochemistry of the amino and hydroxyl groups, which is crucial for biological activity.
One promising avenue is the use of transition metal catalysts, such as rhodium or palladium, in asymmetric hydrogenation or hydroamination reactions. tandfonline.comacs.org For instance, the diastereoselective synthesis of cis-2-amino-1-indanol derivatives has been achieved through palladium-catalyzed hydrogenation of 1,2-indanedion-2-oxime. tandfonline.com Future work could adapt such methods for substrates leading to the 3-amino-1-ol configuration.
Furthermore, biocatalysis, employing enzymes to carry out specific synthetic transformations, offers a highly sustainable and selective alternative. Enzymatic resolutions have been successfully used in the synthesis of enantiopure cis-1-amino-2-indanol. nih.gov Research into enzymes that can stereoselectively introduce amino and hydroxyl functionalities onto a pre-functionalized bromo-indane core could provide a direct and efficient route to the target molecule.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High stereoselectivity, potential for high yields. | Development of novel chiral ligands and catalysts. |
| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for targeted transformations. |
| C-H Functionalization | Step-economy, direct modification of the indane core. | Regio- and stereoselective C-H amination and hydroxylation. |
Exploration of Underexplored Derivatization Pathways
The presence of three distinct functional groups—an amine, an alcohol, and a bromine atom—on the this compound scaffold offers numerous opportunities for derivatization. Future research will likely explore these pathways to create libraries of novel compounds for various applications.
The amino group is a key site for modification. Acylation, alkylation, and sulfonylation are common derivatization strategies that can significantly alter the biological properties of the parent molecule. sigmaaldrich.comrsc.org For instance, derivatization of amino acids is a common practice to enhance their detectability and separation in analytical methods. sigmaaldrich.comrsc.orgnih.govactascientific.comwaters.com Similar strategies could be applied to this compound to generate compounds with tailored activities.
The hydroxyl group can be targeted for esterification or etherification, introducing a wide range of functionalities. The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This would enable the synthesis of a vast array of derivatives with modified electronic and steric properties.
| Functional Group | Derivatization Reaction | Potential New Functionality |
| Amino Group | Acylation, Alkylation, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides. |
| Hydroxyl Group | Esterification, Etherification | Esters, ethers. |
| Bromo Group | Suzuki Coupling, Buchwald-Hartwig Amination | Aryl groups, heteroaryl groups, substituted amines. |
Advanced Mechanistic Investigations of Biological Interactions
Given that many indane derivatives exhibit significant biological activity, a key future research direction for this compound and its derivatives will be the detailed investigation of their interactions with biological targets. researchgate.netresearchgate.neteburon-organics.comresearchgate.netnih.gov The indane scaffold is present in drugs targeting a range of conditions, including neurodegenerative diseases and viral infections. researchgate.neteburon-organics.comnih.gov
Future studies would likely involve computational modeling and molecular docking to predict potential biological targets. This in silico screening could then be followed by in vitro assays to validate these predictions. Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the precise binding modes of these compounds to their target proteins, providing a deeper understanding of the structure-activity relationships.
The stereochemistry of the amino and hydroxyl groups is expected to be a critical determinant of biological activity. Therefore, the synthesis of all possible stereoisomers of this compound will be essential for a thorough investigation of its biological properties.
Expanding Applications in Chemical Sciences
Beyond medicinal chemistry, the unique structural features of this compound suggest potential applications in other areas of chemical science. The chiral amino alcohol motif is a well-established component of chiral ligands and catalysts for asymmetric synthesis. nih.gov The rigid indane backbone can provide a well-defined chiral environment, making derivatives of this compound attractive candidates for new catalysts.
The bromo-substituted aromatic ring also opens up possibilities in materials science. Polycyclic aromatic compounds are of interest for their electronic and photophysical properties. Derivatization of the bromine atom through cross-coupling reactions could lead to the synthesis of novel organic materials with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the amino and hydroxyl groups can be used to anchor the molecule to surfaces or incorporate it into larger polymeric structures, leading to the development of new functional materials with tailored properties.
| Field | Potential Application | Key Structural Feature |
| Asymmetric Catalysis | Chiral ligands and catalysts. | Chiral amino alcohol on a rigid scaffold. |
| Materials Science | Organic electronic materials. | Bromo-substituted polycyclic aromatic core. |
| Polymer Chemistry | Monomers for functional polymers. | Reactive amino and hydroxyl groups. |
Q & A
Q. What are the recommended synthetic routes for preparing 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol?
A multi-step approach is typically employed, starting with functionalization of the indene scaffold. For bromination at the 6-position, electrophilic substitution or directed metalation strategies may be used. Subsequent reduction (e.g., catalytic hydrogenation or NaBH₄) can yield the dihydroindene core. The 3-amino group can be introduced via nucleophilic substitution (e.g., using NH₃ under high pressure) or reductive amination of a ketone precursor. Purification often involves column chromatography with gradients of ethyl acetate/hexanes (70:30) to isolate intermediates .
Q. How can researchers assess the purity and structural integrity of this compound?
Combined analytical techniques are critical:
- HPLC : Use a C18 column with a water/acetonitrile mobile phase (0.1% TFA) to assess purity (>95% by area under the curve) .
- NMR : Confirm stereochemistry and functional groups via - and -NMR. Key signals include aromatic protons (δ 6.8–7.2 ppm) and the NH₂ group (δ 1.5–2.5 ppm, broad) .
- HRMS : Validate molecular weight (theoretical [M+H] = 229.03) .
Q. What are the solubility and stability considerations for this compound?
Solubility varies by solvent:
- Polar aprotic solvents : DMF or DMSO (0.15–0.47 mg/mL) are preferred for reactions .
- Aqueous systems : Low solubility (0.168 mg/mL in water) necessitates co-solvents like PEG-400 for biological assays .
Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for the 3-amino stereocenter?
Enzymatic kinetic resolution using lipases (e.g., Burkholderia cepacia) is effective. For example:
- React racemic 3-amino-6-bromo-indenol with vinyl acetate in tert-butyl methyl ether.
- The lipase selectively acetylates one enantiomer, enabling separation via silica gel chromatography (hexanes/EtOAc 85:15). Confirm enantiomeric excess (ee) by chiral HPLC (Chiralpak IA column, 90:10 hexanes/isopropanol) .
Q. How should conflicting computational predictions (e.g., LogP values) be addressed?
Discrepancies in LogP predictions (e.g., iLOGP = 2.27 vs. XLOGP3 = 2.56) arise from algorithmic differences. To resolve:
Q. What strategies optimize reaction yields in functionalizing the indene scaffold?
Key parameters include:
Q. How can mechanistic studies elucidate the role of the 6-bromo substituent in reactivity?
- DFT calculations : Compare electronic effects of Br vs. other halogens (Cl, F) on indene ring aromaticity.
- Competition experiments : React 6-Br vs. 5-Br analogs under identical conditions (e.g., Suzuki coupling) to assess steric/electronic impacts.
- X-ray crystallography : Resolve bond angles and distances to correlate structure with reactivity .
Q. What safety protocols are critical for handling this compound?
- Hazard mitigation : Use PPE (nitrile gloves, goggles) due to H315/H319 (skin/eye irritation) and H335 (respiratory irritation) .
- First aid : For inhalation exposure, move to fresh air; rinse eyes with water for 15 minutes if contaminated .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid brominated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
